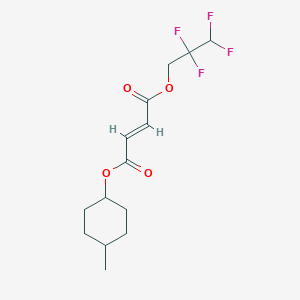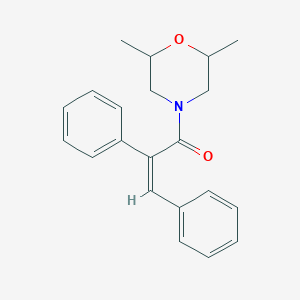![molecular formula C17H23ClN2O4S B5378289 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane is a chemical compound that has been studied for its potential use in scientific research. It is also known by its chemical formula C19H26ClN3O4S. This compound has been synthesized using various methods and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane involves the inhibition of specific enzymes. It has been found to inhibit the activity of a specific enzyme called soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of certain fatty acids that play a role in the regulation of blood pressure. Inhibition of sEH can lead to changes in blood pressure and has potential implications for the treatment of hypertension.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane are related to its mechanism of action. Inhibition of sEH can lead to changes in the metabolism of fatty acids and can affect blood pressure regulation. This compound has also been found to have anti-inflammatory effects, which may be related to its inhibition of sEH.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane in lab experiments is its specificity for the inhibition of sEH. This allows for the study of the effects of sEH inhibition on various physiological processes. However, one limitation is that this compound may have off-target effects on other enzymes or processes, which can complicate the interpretation of results.
Future Directions
There are several future directions for the study of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane. One area of research is the development of more specific inhibitors of sEH that can be used in the treatment of hypertension. Another area of research is the study of the anti-inflammatory effects of this compound and its potential use in the treatment of inflammatory diseases. Additionally, the use of this compound in the study of other physiological processes and enzymes may lead to new insights and potential therapeutic targets.
Synthesis Methods
The synthesis of 1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane has been achieved through several methods. One of the most commonly used methods involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with morpholine in the presence of a base, followed by reduction of the resulting nitro compound with sodium dithionite. This method has been used to produce the compound in high yields and purity.
Scientific Research Applications
1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane has been studied for its potential use in scientific research. One area of research is its use as a tool to study the activity of certain enzymes. It has been found to inhibit the activity of a specific enzyme that is involved in the regulation of blood pressure. This inhibition can lead to changes in blood pressure and has potential implications for the treatment of hypertension.
properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-chlorophenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S/c18-15-6-5-14(17(21)19-9-11-24-12-10-19)13-16(15)25(22,23)20-7-3-1-2-4-8-20/h5-6,13H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHQUQLFVKKXPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-2-{2-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5378214.png)
![dimethyl 2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonothioyl}amino)terephthalate](/img/structure/B5378221.png)
![3-(2-furylmethyl)-5-{3-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5378227.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![2-ethoxy-4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5378234.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)



![3-[(dimethylamino)methyl]-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5378301.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5378306.png)
![N-(4-chlorophenyl)-N'-[3-(3,5-dimethyl-1-piperidinyl)propyl]urea](/img/structure/B5378309.png)